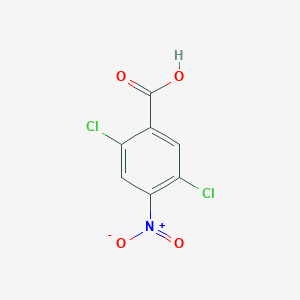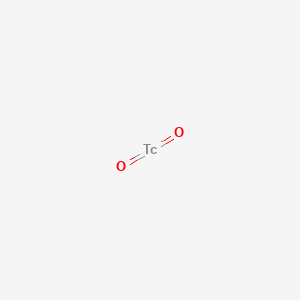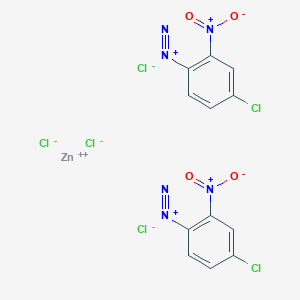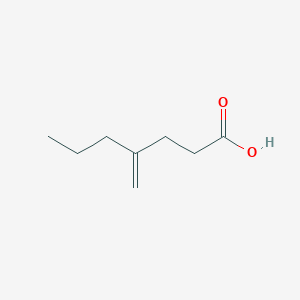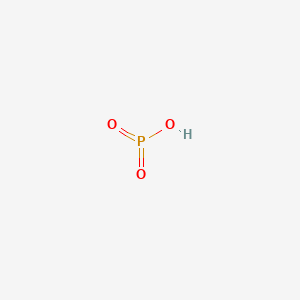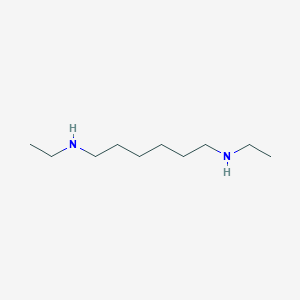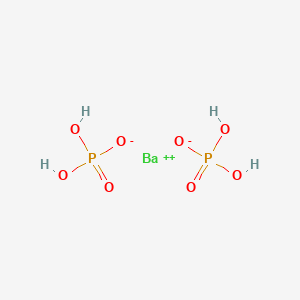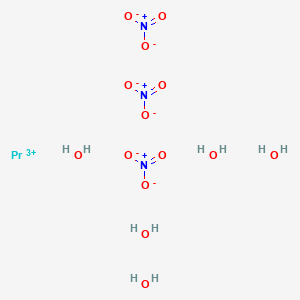
Nitric acid, praseodymium(3+) salt, pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of praseodymium compounds involves various methods, including the co-condensation of laser-ablated praseodymium atoms with nitric oxide, forming pentavalent praseodymium nitride-oxides with Pr≡N triple bonds and Pr=O double bonds (Hu et al., 2017). Another method includes the reaction of elemental praseodymium with silicon diimide at high temperatures to obtain praseodymium silicates (Lupart & Schnick, 2009).
Molecular Structure Analysis
Molecular structure analysis reveals that praseodymium compounds can have complex structures, such as the chain-like Si-N substructure in praseodymium silicates, demonstrating the coordination of Pr(3+) ions with nitrogen atoms (Lupart & Schnick, 2009). The linear structure of praseodymium nitride-oxides with Pr≡N triple bonds and Pr=O double bonds is another example (Hu et al., 2017).
Chemical Reactions and Properties
Praseodymium compounds participate in various chemical reactions, demonstrating a range of chemical properties, such as oxidation states and coordination geometries. For instance, praseodymium nitride-oxides exhibit pentavalent oxidation states, enriching the chemistry of lanthanide compounds (Hu et al., 2017).
Physical Properties Analysis
The physical properties of praseodymium compounds vary widely. For example, the structural determination of nitric acid dihydrate phases related to praseodymium salts highlights the role of hydrogen bonding and crystal packing in determining the physical characteristics of these compounds (Lebrun et al., 2001).
Scientific Research Applications
Physicochemical Interactions in Aqueous Solutions
Research has explored the interactions of praseodymium nitrate salts in aqueous solutions, particularly focusing on the influence of urea on solute-solvent and solute-solute interactions. Studies have utilized density, surface tension, and viscosity measurements to interpret the variations in physicochemical parameters, shedding light on the hydrophilic-hydrophobic interactions of these compounds (Kumar, Chandra, & Singh, 2014).
Thermal Behavior and Decomposition
Investigations into the thermal behavior of praseodymium nitrate hydrates have revealed the step-wise decomposition processes leading to various intermediate products. Such studies are crucial for understanding the thermal stability and decomposition pathways of these compounds under different conditions (Melnikov et al., 2018).
Solvent Extraction Studies
Research has also been conducted on the solvent extraction of praseodymium(III) from acidic nitrate mediums, examining the effects of various parameters such as nitric acid concentration and temperature. Such studies contribute to the understanding of the extraction efficiency and mechanism of praseodymium salts in different conditions (Panda, Devi, & Mishra, 2014).
Applications in Gas Storage
Novel praseodymium coordination polymers have been synthesized and studied for their potential in gas storage applications. These materials, featuring three-dimensional metal-organic frameworks, have been evaluated for their ability to host molecules, indicating their potential in storage technologies (Qiu et al., 2009).
Improvement of Anodic Aluminum Oxide Films
Praseodymium salts have been used as additives in the preparation of anodic aluminum oxide (AAO) films to enhance their performance. The incorporation of praseodymium salt has shown to increase the microhardness and thickness of AAO films, demonstrating its potential in improving the properties of these materials (Liu et al., 2011).
Safety and Hazards
Future Directions
Praseodymium nitrate is used in the preparation of praseodymium-doped materials and praseodymium compounds because it is one of the most convenient sources of praseodymium ions . Owing to its high solubility and low thermal decomposition temperature, praseodymium is a particularly useful reagent in reactions that use sol-gel processing and hydrothermal-calcination methods . Like other rare earth metals, praseodymium has a cloud of shielded f-electrons, which allow for long excited state lifetimes and high luminescence yields . Because of these properties, Pr-doped materials and Pr-compounds are used as phosphors in optics and added to oxides used in ceramics for colorful effects .
Mechanism of Action
Target of Action
It’s known that praseodymium, a rare earth element, and nitric acid form this compound.
Pharmacokinetics
It’s known that the compound is soluble in polar solvents including water, alcohols, amines, ethers, and acetonitrile . This solubility can influence its bioavailability.
properties
IUPAC Name |
praseodymium(3+);trinitrate;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.5H2O.Pr/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBXGDSTWEFMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N3O14Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162816 |
Source


|
| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14483-17-1 |
Source


|
| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014483171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, praseodymium(3+) salt, pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

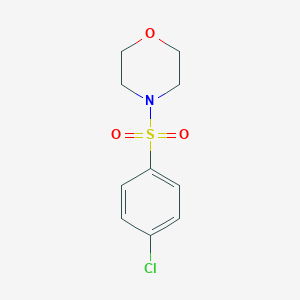

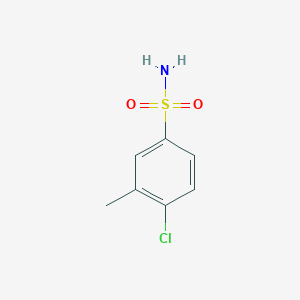
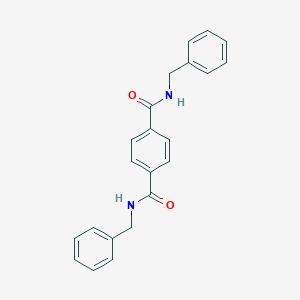
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)


